molecular formula C16H16N4O3 B2481825 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one CAS No. 2380097-02-7

1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one

Cat. No. B2481825
CAS RN: 2380097-02-7
M. Wt: 312.329
InChI Key: NCEJUTPQDLGJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPP and has a molecular formula of C16H15N3O3.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one is not fully understood. However, it has been shown to bind to the serotonin receptor 5-HT1A and the enzyme phosphodiesterase 10A, which suggests that it may modulate their activity.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential antidepressant and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one in lab experiments is its potential use as a ligand for the serotonin receptor 5-HT1A and an inhibitor of phosphodiesterase 10A. This makes it a valuable tool for studying the role of these proteins in various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has potential for future research in various areas. Some possible future directions include:
1. Further investigation of its potential use as a ligand for the serotonin receptor 5-HT1A and an inhibitor of phosphodiesterase 10A.
2. Studying its potential use in the treatment of neurological disorders such as depression, anxiety, and cognitive impairment.
3. Investigating its potential use as a tool for studying the role of dopamine and serotonin in various physiological processes.
4. Developing more specific and potent analogs of 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one for use in scientific research.
Conclusion:
In conclusion, 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one is a chemical compound that has potential for use in scientific research. Its potential use as a ligand for the serotonin receptor 5-HT1A and an inhibitor of phosphodiesterase 10A makes it a valuable tool for studying the role of these proteins in various physiological processes. Further research is needed to fully understand its mechanism of action and potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one involves the reaction between 2-methoxypyridine-4-carboxylic acid and 4-(4-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester in the presence of a coupling reagent. The resulting compound is then deprotected using trifluoroacetic acid to obtain the final product.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been used in various scientific research studies. It has been studied for its potential use as a ligand for the serotonin receptor 5-HT1A, which is involved in regulating mood, anxiety, and stress. It has also been studied for its potential use as an inhibitor of the enzyme phosphodiesterase 10A, which is involved in regulating intracellular signaling pathways.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-23-14-10-13(4-7-18-14)20-9-8-19(11-15(20)21)16(22)12-2-5-17-6-3-12/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEJUTPQDLGJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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